molecular formula C11H13Cl3N2O2 B13426497 Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate CAS No. 2187431-31-6

Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate

Cat. No.: B13426497
CAS No.: 2187431-31-6
M. Wt: 311.6 g/mol
InChI Key: ANHDWKJWDRHXPZ-UHFFFAOYSA-N
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Description

Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate: is a chemical compound with the molecular formula C11H13Cl3N2O2 and a molecular weight of 311.592 . This compound is characterized by the presence of an ethyl ester group, an amino group, and three chlorine atoms attached to a benzyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate typically involves the reaction of 6-amino-2,3,4-trichlorobenzylamine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and specific catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Ethyl (6-Amino-2,3,4-trichlorophenyl)acetate
  • Ethyl (6-Amino-2,3,4-trichlorobenzyl)acetate
  • Ethyl (6-Amino-2,3,4-trichlorophenyl)glycinate

Uniqueness: Ethyl (6-Amino-2,3,4-trichlorobenzyl)glycinate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of three chlorine atoms on the benzyl ring enhances its reactivity and potential biological activity compared to similar compounds .

Properties

CAS No.

2187431-31-6

Molecular Formula

C11H13Cl3N2O2

Molecular Weight

311.6 g/mol

IUPAC Name

ethyl 2-[(6-amino-2,3,4-trichlorophenyl)methylamino]acetate

InChI

InChI=1S/C11H13Cl3N2O2/c1-2-18-9(17)5-16-4-6-8(15)3-7(12)11(14)10(6)13/h3,16H,2,4-5,15H2,1H3

InChI Key

ANHDWKJWDRHXPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC1=C(C(=C(C=C1N)Cl)Cl)Cl

Origin of Product

United States

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